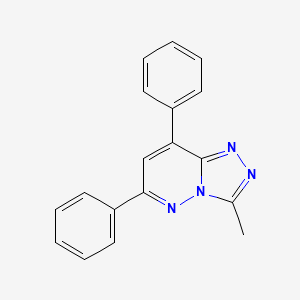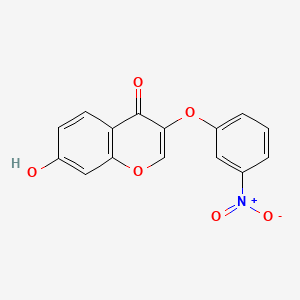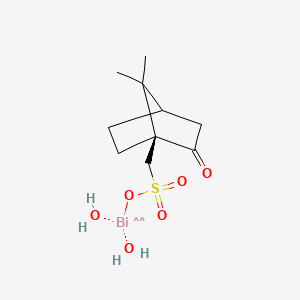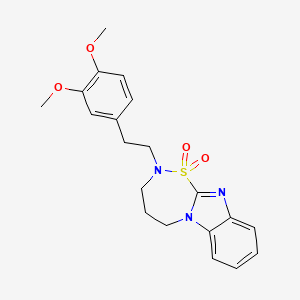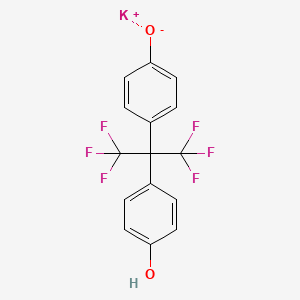
1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cinnamylidene group attached to an azulenylium core, which is further modified with dimethylamino and isopropyl groups. The perchlorate anion serves as a counterion to balance the charge of the azulenylium cation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate typically involves multi-step organic reactions. One common approach is the condensation of 4-(dimethylamino)cinnamaldehyde with a suitable azulene derivative under acidic conditions. The reaction is often carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid to facilitate the formation of the azulenylium cation. The final step involves the addition of perchloric acid to introduce the perchlorate anion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized azulene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azulenylium cation to a neutral azulene.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, amines, often in polar solvents like dimethylformamide or acetonitrile.
Major Products
Oxidation: Oxidized azulene derivatives.
Reduction: Neutral azulene compounds.
Substitution: Substituted azulene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a chromophore in photochemical studies.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate involves its interaction with molecular targets through its azulenylium core. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. In biological systems, it may interact with cellular components, leading to its observed antimicrobial effects. The exact molecular pathways and targets are still under investigation, but its unique structure allows for diverse interactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)cinnamaldehyde: Shares the dimethylamino and cinnamylidene groups but lacks the azulenylium core.
Azulene derivatives: Compounds with similar azulene cores but different substituents.
Stilbazolium salts: Compounds with similar donor-π-acceptor properties but different structural frameworks.
Uniqueness
1-(4-(Dimethylamino)cinnamylidene)-1,-dihydro-5-isopropyl-3,8-dimethylazulenylium perchlorate is unique due to its combination of a cinnamylidene group with an azulenylium core, providing distinct electronic and photophysical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
90550-85-9 |
|---|---|
Fórmula molecular |
C26H30ClNO4 |
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
4-[(E,3E)-3-(3,8-dimethyl-5-propan-2-yl-2,3a-dihydroazulen-2-ylium-1-ylidene)prop-1-enyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C26H30N.ClHO4/c1-18(2)22-13-10-19(3)26-23(16-20(4)25(26)17-22)9-7-8-21-11-14-24(15-12-21)27(5)6;2-1(3,4)5/h7-15,17-18,25H,1-6H3;(H,2,3,4,5)/q+1;/p-1/b8-7+,23-9+; |
Clave InChI |
ADGBGBLFRGSMBD-BWLOTUBYSA-M |
SMILES isomérico |
CC1=C\2C(C=C(C=C1)C(C)C)C(=[C+]/C2=C\C=C\C3=CC=C(C=C3)N(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC1=C2C(C=C(C=C1)C(C)C)C(=[C+]C2=CC=CC3=CC=C(C=C3)N(C)C)C.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


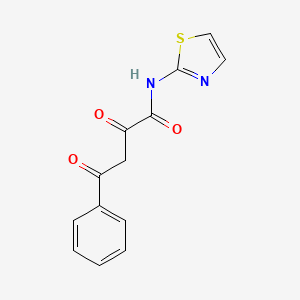
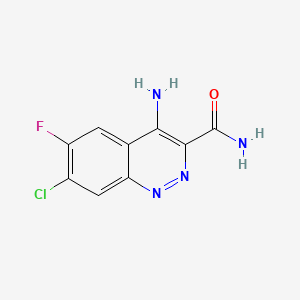
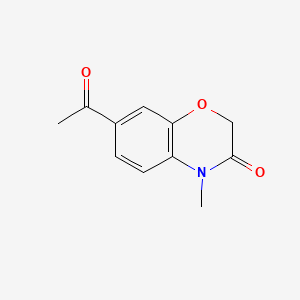

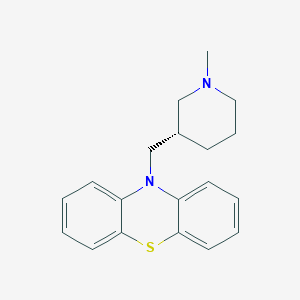
![5-[3-(dimethylamino)propyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B12709250.png)
